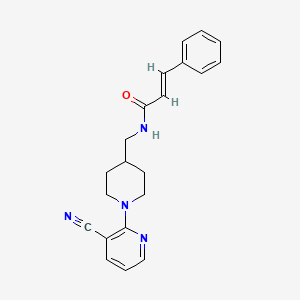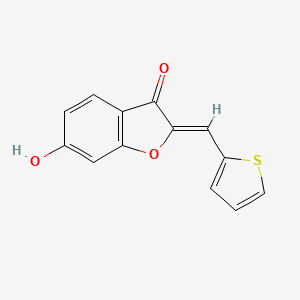![molecular formula C20H28N4O4 B2671414 tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate CAS No. 2097865-67-1](/img/structure/B2671414.png)
tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tert-butyl group, a benzoxazole ring, a pyrrolidine ring, and a carbamate group . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . Pyrrolidine is a cyclic amine, and carbamates are organic compounds derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tert-butyl group is known to be sterically hindering, which could influence the overall conformation and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Biological Activity and Drug Development
tert-Butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate: serves as a potential precursor to biologically active natural products. Specifically, it plays a crucial role in the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects .
Anticancer Research
Indole derivatives, to which our compound belongs, have demonstrated promising anticancer properties. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth. The unique structure of This compound may contribute to novel drug development in this field .
Anti-Inflammatory and Analgesic Effects
Indole-based compounds often exhibit anti-inflammatory and analgesic activities. By understanding the interactions of our compound with relevant biological targets, researchers can explore its potential as a new class of anti-inflammatory agents or pain relievers .
Neuropharmacology and Antipsychotic Properties
Indole derivatives have been investigated for their effects on the central nervous system. The presence of the benzoxazole moiety in our compound adds an interesting dimension. Researchers may explore its potential as an antipsychotic agent or for other neuropharmacological applications .
Enzyme Inhibition and 5-Lipoxygenase Activity
The formamido group in This compound could be relevant for enzyme inhibition studies. Investigating its impact on enzymes, including 5-lipoxygenase, may reveal novel therapeutic avenues .
Chemical Biology and Structural Studies
Researchers can explore the compound’s interactions with biological macromolecules, such as proteins or nucleic acids. Structural elucidation using techniques like X-ray crystallography or NMR spectroscopy can provide valuable insights into its binding modes and potential targets .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-20(2,3)28-19(26)22-12-7-11-21-17(25)15-9-6-13-24(15)18-23-14-8-4-5-10-16(14)27-18/h4-5,8,10,15H,6-7,9,11-13H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJKPLJXXFDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1CCCN1C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)
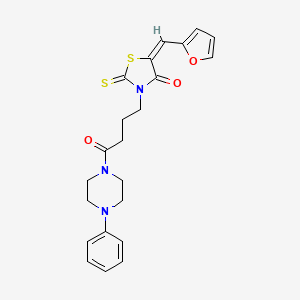
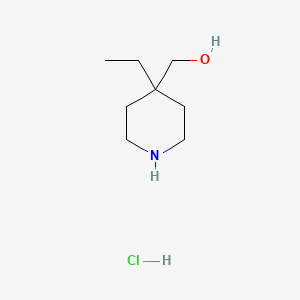
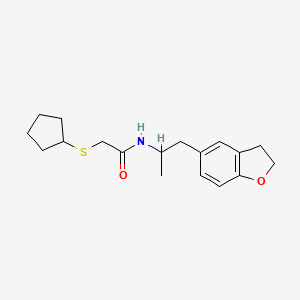

![Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate](/img/structure/B2671339.png)
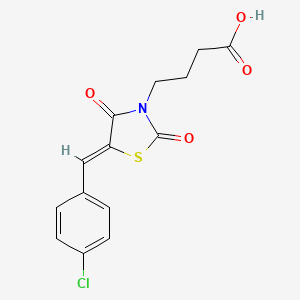
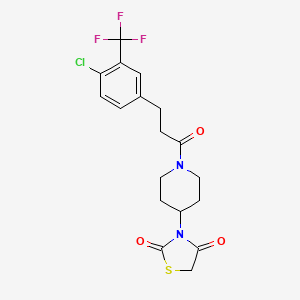
![2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2671342.png)
![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)
